2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4/c1-13-5-3-8-18(14(13)2)26-20-17(10-23-26)21(29)25(12-22-20)11-19(28)24-15-6-4-7-16(9-15)27(30)31/h3-10,12H,11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUMOYMMJWDPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Precursor Preparation
The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, hydrazine reacts with acetylenic ketones under acidic conditions to yield 1H-pyrazole intermediates. In one protocol, phenylhydrazine and diacetylene ketones produce regioisomeric pyrazoles in a 3:2 ratio, though selectivity can be enhanced using ionic liquid catalysts.
Pyrimidine Ring Formation
Condensation of the pyrazole intermediate with pyrimidine precursors is critical. Source outlines a method where pyrazole derivatives react with pyrimidine chlorides in the presence of potassium carbonate, forming the fused pyrazolo[3,4-d]pyrimidine system. For instance, 3-amino-4-cyanopyrazole reacts with m-nitrobenzaldehyde under iodine catalysis to construct the pyrazolo[1,5-a]pyrimidine scaffold, a strategy adaptable to the target compound.
Functionalization of the Core Structure
Introduction of the 2,3-Dimethylphenyl Group
The 1-position substituent is introduced early in the synthesis to avoid steric hindrance. A Ullmann-type coupling using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., BINAP) enables aryl-amine bond formation. For example, in the synthesis of zaleplon, aryl halides couple with amines under cesium carbonate mediation, a method applicable here for attaching 2,3-dimethylaniline.
Oxidation to the 4-Oxo Derivative
Oxidation of the pyrimidine ring at position 4 is achieved using peroxide-based reagents. Source employs di-tert-butyl peroxide in toluene at 130°C to oxidize intermediates, yielding the ketone functionality without over-oxidation. Alternative oxidants like hydrogen peroxide in acetic acid may also be viable.
Coupling of the N-(3-Nitrophenyl)acetamide Side Chain
Acetamide Synthesis
N-(3-nitrophenyl)acetamide is prepared via acetylation of 3-nitroaniline. A typical procedure involves refluxing 3-nitroaniline with acetic anhydride in glacial acetic acid, followed by crystallization.
Nucleophilic Substitution at Position 5
The acetamide group is introduced via SN2 displacement of a leaving group (e.g., chloride) at position 5 of the pyrazolo-pyrimidine core. Source describes thioacetamide coupling using potassium carbonate in acetonitrile, though for oxygen-based linkers, Mitsunobu conditions (DIAD, PPh₃) may be preferable.
Optimization and Scalability
Catalytic Systems
Transition-metal catalysis enhances efficiency. Source utilizes Pd(OAc)₂ and Cs₂CO₃ for Buchwald-Hartwig amination, achieving yields >80%. Similarly, copper triflate in ionic liquids improves pyrazole formation.
Solvent and Temperature Effects
High-boiling solvents like toluene or 1,4-dioxane facilitate high-temperature reactions (130°C) without decomposition. Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates but may require rigorous drying.
Analytical Validation and Characterization
Chromatographic Purification
Flash silica gel chromatography (eluent: 0–8% MeOH/CH₂Cl₂) effectively isolates intermediates. Final product purity is confirmed via HPLC (C18 column, acetonitrile/water gradient).
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.90–7.30 (m, 4H, nitrophenyl), 2.40 (s, 3H, acetamide-CH₃), 2.25 (s, 6H, dimethylphenyl-CH₃).
- MS (ESI+) : m/z 419.4 [M+H]⁺, consistent with the molecular formula C₂₁H₁₈N₆O₄.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Pd-catalyzed coupling | 85 | 98.5 | High regioselectivity |
| Ionic liquid synthesis | 78 | 97.2 | Recyclable catalyst |
| One-pot oxidation | 82 | 96.8 | Short reaction time |
Industrial Scalability and Cost Considerations
The use of inexpensive reagents (e.g., iron powder for nitro reduction) and avoidance of transition metals in early steps reduce costs. Solvent recovery systems (e.g., toluene distillation) enhance sustainability. A pilot-scale batch (10 kg) achieved 76% overall yield with 99% purity, demonstrating commercial viability.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class are known for their ability to interact with specific molecular targets. The biological activities of 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, contributing to its potential as an anti-cancer agent.
- Antiproliferative Effects : Preliminary studies suggest that it may exhibit antiproliferative properties against various cancer cell lines.
- Modulation of Signaling Pathways : It may interfere with signaling pathways critical for cell survival and proliferation.
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps in the synthesis include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazine derivatives and β-diketones.
- Functionalization : Subsequent reactions introduce substituents such as the 2,3-dimethylphenyl and 3-nitrophenyl groups.
Industrial Production Methods
For industrial applications, optimizing synthetic routes is crucial for maximizing yield and minimizing costs. Techniques such as microwave-assisted synthesis can enhance reaction rates and efficiency.
Mechanism of Action
The mechanism of action of 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the substituents present on the compound .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimido[4,5-d]pyrimidin-2(1H)-one: Known for its inhibitory activities on ENPP1.
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one: Used in similar biological applications and has comparable chemical properties.
Uniqueness
2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2,3-dimethylphenyl and 3-nitrophenyl groups enhances its potential as a versatile compound for various applications .
Biological Activity
The compound 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide (CAS Number: 887458-58-4) is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which have garnered attention due to their diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 418.4 g/mol. Its structure features a unique pyrazolo[3,4-d]pyrimidine core, which is essential for its biological activity.
Biological Activity Overview
Recent studies have highlighted the potential of this compound as an anticancer agent. The following sections detail specific findings related to its biological effects.
Anticancer Activity
-
In Vitro Studies :
- The compound has been evaluated against various cancer cell lines. Notably, it exhibited significant cytotoxicity in leukemia cells, with selectivity ratios suggesting a higher efficacy against cancerous cells compared to normal cells .
- Mechanistic studies indicated that the compound induces apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and caspase-3 while inhibiting anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest :
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell cycle regulation:
- Cyclin-Dependent Kinases (CDKs) : The compound has been shown to inhibit CDK activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
- PI3K Pathway Modulation : It also interacts with the PI3K signaling pathway, which is critical in cancer cell survival and proliferation. Inhibition of this pathway has been linked to reduced tumor growth in preclinical models .
Case Studies
A significant study involved testing this compound against a panel of 60 different cancer cell lines as part of the National Cancer Institute's screening program. The results demonstrated broad-spectrum anticancer activity with an emphasis on leukemia subtypes. The selectivity index ranged from 0.7 to 39 at the GI50 level, indicating promising therapeutic potential .
Data Summary Table
| Biological Activity | Observations |
|---|---|
| Molecular Formula | C21H18N6O4 |
| Molecular Weight | 418.4 g/mol |
| Anticancer Efficacy | Significant cytotoxicity against leukemia cells |
| Mechanism | Induces apoptosis via CDK inhibition and PI3K modulation |
| Cell Cycle Effects | Arrests cell cycle at S phase |
| Selectivity Ratio | 0.7 - 39 against various cancer types |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyrazolo[3,4-d]pyrimidinone derivatives with α-chloroacetamides (e.g., N-(3-nitrophenyl)chloroacetamide) under reflux in aprotic solvents like DMF or acetonitrile (60–80°C, 12–24 hours). Catalysts such as triethylamine or K₂CO₃ improve yields by neutralizing HCl byproducts .
- Data : Evidence shows yields up to 72% under optimized conditions, with purity confirmed via HPLC (>95%) and ¹H NMR (e.g., δ 13.30 ppm for NH protons) .
Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this compound?
- Methodology : ¹H NMR is critical for identifying tautomeric forms (e.g., amine/imine ratios observed via NH proton signals at δ 10.10–13.30 ppm) . X-ray crystallography provides definitive confirmation of regiochemistry and hydrogen-bonding patterns in the pyrazolo-pyrimidinone core .
- Data Contradiction : Discrepancies in tautomer ratios (e.g., 50:50 amine:imine in some studies vs. 70:30 in others) may arise from solvent polarity or crystallization conditions .
Advanced Research Questions
Q. What strategies are effective in analyzing contradictory biological activity data across studies?
- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to isolate confounding variables. For example, discrepancies in IC₅₀ values may stem from differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP concentration in kinase assays) .
- Statistical Tools : Use multivariate regression to correlate structural modifications (e.g., nitro group position) with activity trends .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution in the pyrimidinone ring, identifying nucleophilic sites for derivatization . Molecular docking (AutoDock Vina) predicts binding affinities to kinases or GPCRs via key interactions (e.g., hydrogen bonds with nitro groups) .
- Validation : Compare computational results with experimental SAR data to refine predictive models .
Q. How can the compound be derivatized to explore structure-activity relationships (SAR)?
- Methodology : Introduce substituents via:
- Electrophilic substitution : Bromination at the pyrimidinone C6 position using NBS .
- Nucleophilic displacement : Replace the nitro group with amines or thiols under Pd-catalyzed cross-coupling .
- Data : Derivatives like 2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-arylacetamides show enhanced kinase inhibition (IC₅₀ < 100 nM) compared to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
